3-Methoxy-4-(1H-purin-8-yl)benzamide
Description
3-Methoxy-4-(1H-purin-8-yl)benzamide is a benzamide derivative featuring a methoxy group at the 3-position and a purine moiety at the 4-position of the benzene ring. Benzamides are known for their bioactive properties, particularly in neuropharmacology and oncology, due to their ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking mediated by the amide and aromatic groups .
Properties
CAS No. |
89469-10-3 |
|---|---|
Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
3-methoxy-4-(7H-purin-8-yl)benzamide |
InChI |
InChI=1S/C13H11N5O2/c1-20-10-4-7(11(14)19)2-3-8(10)12-17-9-5-15-6-16-13(9)18-12/h2-6H,1H3,(H2,14,19)(H,15,16,17,18) |
InChI Key |
OXCAYWKAEVJNCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)C2=NC3=NC=NC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1H-purin-8-yl)benzamide typically involves the condensation of 3-methoxybenzoic acid with 7H-purin-8-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(1H-purin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzamides .
Scientific Research Applications
3-Methoxy-4-(1H-purin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(1H-purin-8-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The purinyl group is known to interact with nucleotide-binding sites, influencing cellular signaling pathways. The benzamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155)
- Structure: Incorporates a quinazolinone ring and a 2-amino-purine group linked via an ethylamine spacer.
- Synthesis : Prepared via sequential reactions involving compound 151 and 144, yielding a molecular ion at m/z = 455 (M+H) .
- Key Differences: The quinazolinone ring and extended substituents may enhance DNA intercalation or topoisomerase inhibition compared to the simpler benzamide scaffold of the target compound.
3-{5-Methyl-4-oxo-2-[1-(9H-purin-6-ylamino)-ethyl]-4H-quinazolin-3-yl}-benzamide (Compound 142)
- Structure: Similar to Compound 155 but lacks the 2-amino group on the purine.
- Activity: The absence of the 2-amino group may reduce binding affinity to adenosine receptors but retain kinase inhibitory activity .
3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide
- Structure : Replaces the benzamide group with a sulfonamide and positions the purine at the 8-position.
Table 1: Structural and Physicochemical Comparison
Benzamide Derivatives with Varied Substituents
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)
Neuroleptic Benzamides (Amisulpride, Tiapride, Sulpiride)
- Structure: Feature alkylamino or methoxy groups on the benzamide.
- Clinical Use: D2/D3 dopamine receptor antagonists; non-medical misuse due to structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
